molecular formula C21H18ClN5O2 B2548168 N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methylbenzamide CAS No. 1021031-09-3

N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methylbenzamide

Cat. No.: B2548168
CAS No.: 1021031-09-3
M. Wt: 407.86
InChI Key: JVOLNWDWHZYCIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methylbenzamide is a high-purity chemical reagent designed for pharmaceutical research and development. This compound features a [1,2,4]triazolo[4,3-b]pyridazine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The molecular structure integrates a 2-chlorophenyl substitution on the triazole ring and a 2-methylbenzamide group connected via an ethoxyethyl linker, suggesting potential as a key intermediate in the synthesis of novel bioactive molecules. Researchers will find value in this compound for exploring structure-activity relationships (SAR), particularly within the triazolo-pyridazine chemical space, which has demonstrated significant pharmacological potential across various fields . The presence of the triazole moiety is associated with a wide range of biological properties, including antimicrobial, anticonvulsant, and anti-inflammatory activities, making it a versatile scaffold for developing new therapeutic agents . This product is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-[2-[[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O2/c1-14-6-2-3-7-15(14)21(28)23-12-13-29-19-11-10-18-24-25-20(27(18)26-19)16-8-4-5-9-17(16)22/h2-11H,12-13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOLNWDWHZYCIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

The [1,2,4]triazolo[4,3-b]pyridazine core is shared among analogs, but substitutions at the 3-, 6-, and 8-positions dictate functional differences:

Compound Name Substituents Key Properties Biological Activity Reference
Target Compound 3-(2-chlorophenyl), 6-oxyethyl-2-methylbenzamide Unknown (data not reported) Hypothesized kinase/bromodomain inhibition
N-(2-{6-[(4-Chlorobenzyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide 3-ethyl, 6-(4-chlorobenzylamino) ChemSpider ID: 873002-41-6 Not reported; structural analog for binding studies
E-4b [(E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]propenoic acid] 6-pyrazolyl, benzoylamino mp 253–255°C Potential kinase or protease modulation
C1632 [N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide] 3-methyl, 6-phenylacetamide Commercial (Maybridge SB02011EA) Used in Lin28 inhibition studies
Vitas-M STK651245 [N-[2-(1H-indol-3-yl)ethyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine] 3-trifluoromethyl, 6-indole-ethylamine Crystallized as BRD4 inhibitor BRD4 bromodomain inhibition (IC₅₀ ~50 nM)

Substituent Impact on Physicochemical Properties

  • Chlorophenyl vs.
  • Benzamide vs. Sulfonamide : The 2-methylbenzamide chain in the target compound differs from sulfonamide-linked analogs (e.g., sulphonamides in ), which may alter hydrogen-bonding capacity and target selectivity .
  • Ether vs. Thioether Linkers : describes a thioacetic acid linker in a triazolo-pyridazine analog, which could enhance metabolic stability compared to the target’s ether chain .

Data Tables

Table 1: Structural and Physical Properties of Key Analogs

Compound Molecular Weight Melting Point (°C) Solubility (Predicted) Notable Features
Target Compound ~450.9* Not reported Low (logP ~3.5) 2-Chlorophenyl, benzamide
E-4b 433.4 253–255 Moderate (carboxylic acid) Pyrazole-triazolo fusion
C1632 297.3 Not reported High (logP ~2.1) Methyl-phenylacetamide
Vitas-M STK651245 376.3 Not reported Low (logP ~4.0) Trifluoromethyl, indole

*Calculated based on formula.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.